3-Hydroxyphthalic anhydride

Thermochemistry Physical Chemistry Process Safety

Generic phthalic anhydrides cannot deliver regioselective carbonyl activation or controlled oligomerization. 3-Hydroxyphthalic anhydride solves both with its 3-position hydroxyl, which electronically differentiates carbonyl susceptibility for specific ylidenephthalide isomer synthesis. • Yields low-MW oligomers vs. high polymers from 4-isomers under identical conditions-enabling soluble polyimide precursors and reactive thermoset oligomers • Validated protein modifier: converts non-inhibitory anti-PAP antibody into broad-spectrum HIV-1 entry/fusion inhibitor targeting gp120 and CD4 • Experimentally determined thermochemical parameters (fusion/sublimation enthalpy, heat capacity) support accurate process modeling and safe scale-up Supplied with full COA. Ambient shipment.

Molecular Formula C8H4O4
Molecular Weight 164.11 g/mol
CAS No. 37418-88-5
Cat. No. B1194372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphthalic anhydride
CAS37418-88-5
Synonyms3-HP anhydride
3-hydroxyphthalic anhydride
Molecular FormulaC8H4O4
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)OC2=O
InChIInChI=1S/C8H4O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,9H
InChIKeyCCTOEAMRIIXGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyphthalic Anhydride CAS 37418-88-5: Bifunctional Anhydride Monomer and Bioconjugation Reagent


3-Hydroxyphthalic anhydride (CAS 37418-88-5) is a monosubstituted phthalic anhydride derivative featuring a hydroxyl group at the 3-position [1]. This bifunctional aromatic anhydride (molecular formula C8H4O4, molecular weight 164.11 g/mol, melting point 199-202 °C) serves as a versatile chemical intermediate where the anhydride moiety enables nucleophilic ring-opening reactions while the phenolic hydroxyl permits further functionalization via esterification or etherification . Its structural distinction from unsubstituted phthalic anhydride and 4-substituted isomers underpins its specialized utility in polymer synthesis and protein modification applications [2].

Why 3-Hydroxyphthalic Anhydride Cannot Be Substituted with Phthalic Anhydride or 4-Hydroxy Isomers


Generic substitution with unsubstituted phthalic anhydride or the 4-hydroxy isomer fails because the 3-position hydroxyl creates fundamentally different regioselectivity and thermodynamic properties. In Wittig reactions, the electronic effect of the 3-hydroxy substituent alters the susceptibility of adjacent carbonyl groups to nucleophilic attack, dictating distinct product distributions compared to 4-substituted or unsubstituted analogs [1]. In polyimide synthesis, dianhydrides with 3-phthalic anhydride units yield primarily low-molecular-weight polymers, whereas 4-linked isomers produce high-molecular-weight materials under identical conditions [2]. Thermochemically, the enthalpy of formation in gas phase differs substantially from the estimated value for phthalic anhydride [3]. These quantifiable differences preclude simple interchangeability and demand compound-specific procurement.

Quantitative Differentiation of 3-Hydroxyphthalic Anhydride vs. 4-Hydroxy Isomer and Phthalic Anhydride in Polymerization, Thermochemistry, and Bioconjugation


Thermochemical Stability: Experimental Enthalpy of Formation vs. Phthalic Anhydride

The experimental molar enthalpy of formation in gas phase at 298.15 K for 3-hydroxyphthalic anhydride was determined by combustion calorimetry and Knudsen effusion and compared with both theoretical values and the estimated value for phthalic anhydride [1]. The hydroxyl substituent introduces measurable thermochemical differentiation from the parent phthalic anhydride scaffold.

Thermochemistry Physical Chemistry Process Safety

Polyimide Molecular Weight Outcome: 3-Phthalic Anhydride Units vs. 4-Phthalic Anhydride Units

In a systematic study of poly(etherimide)s, dianhydrides containing 3-phthalic anhydride units were directly compared with those containing 4-phthalic anhydride units under identical two-stage solution polymerization and imidization conditions [1]. The 3-linked architecture consistently produced low-molecular-weight oligomers rather than the high polymers achievable with 4-linked systems.

Polymer Chemistry Polyimides Materials Science

Regioselectivity in Nucleophilic Attack: 3-Hydroxy Substitution Alters Carbonyl Reactivity

The Wittig reaction of a series of monosubstituted phthalic anhydrides with ethoxycarbonylmethylidenetriphenylphosphorane revealed that regioselectivity of attack depends on the electronic effects of the substituent, which render one anhydride carbonyl relatively more or less susceptible to nucleophilic attack [1]. The 3-hydroxy substituent creates a distinct electronic environment compared to 4-substituted or unsubstituted analogs.

Organic Synthesis Regioselectivity Wittig Reaction

Antiviral Potency: 3-Hydroxyphthalic Anhydride-Modified Antibody vs. Unmodified Antibody

Modification of rabbit anti-PAP248-286 antibody with 3-hydroxyphthalic anhydride yielded HP-API, which exhibited broad-spectrum and highly effective anti-HIV-1 activities [1]. The modification converted a non-inhibitory antibody into a bifunctional HIV-1 entry/fusion inhibitor capable of targeting both gp120 envelope and CD4 receptor.

Antiviral HIV-1 Bioconjugation Microbicide

Bifunctional Reactivity: Dual Anhydride and Hydroxyl Functionality vs. Mono-Functional Analogs

3-Hydroxyphthalic anhydride possesses both a reactive cyclic anhydride and a phenolic hydroxyl group, enabling orthogonal functionalization pathways [1]. The anhydride participates in nucleophilic ring-opening with amines and alcohols, while the hydroxyl group permits subsequent esterification or etherification .

Polymer Synthesis Functional Monomers Crosslinking

Procurement-Driven Application Scenarios for 3-Hydroxyphthalic Anhydride Based on Quantitative Evidence


Synthesis of Low-Molecular-Weight Polyimide Oligomers and Specialty Resins

For researchers requiring controlled oligomerization rather than high-molecular-weight polyimides, 3-hydroxyphthalic anhydride-based dianhydrides are the appropriate choice. As demonstrated by direct comparison, 3-linked phthalic anhydride units consistently yield low-molecular-weight products (cyclic or linear oligomers) under polymerization conditions that produce high polymers with 4-linked isomers [1]. This property is advantageous for applications requiring soluble polyimide precursors, reactive oligomers for thermosets, or controlled chain-length materials.

Bioconjugation for Antiviral Protein Modification

3-Hydroxyphthalic anhydride is a validated modifier for conferring antiviral activity to proteins. The modification of anti-PAP antibody with this compound converted a non-inhibitory protein into a broad-spectrum HIV-1 entry/fusion inhibitor targeting both gp120 and CD4 [2]. This evidence supports procurement for virology research, microbicide development, and any application requiring anhydride-mediated protein modification with demonstrated biological activity.

Regioselective Organic Synthesis Requiring 3-Substituted Phthalic Anhydride Scaffolds

When synthetic routes demand regioselective nucleophilic attack at a specific anhydride carbonyl, the 3-hydroxy substituent provides electronic differentiation that alters carbonyl susceptibility compared to unsubstituted or 4-substituted analogs [3]. This regiochemical control is essential for preparing specific ylidenephthalide isomers and related heterocyclic compounds where alternative phthalic anhydride derivatives would yield different product distributions.

Thermochemical Modeling and Process Engineering

For computational chemistry, process safety assessment, and reactor design involving 3-hydroxyphthalic anhydride, the experimentally determined thermochemical parameters (fusion enthalpy, sublimation enthalpy, heat capacity, enthalpy of formation) [4] are essential and differ from estimated values for phthalic anhydride. Procurement of the authentic compound with validated thermochemical data supports accurate modeling and safe scale-up.

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